molecular formula C6H5NO3 B140041 4-Nitrophenol CAS No. 100-02-7

4-Nitrophenol

Cat. No. B140041
CAS RN: 100-02-7
M. Wt: 139.11 g/mol
InChI Key: BTJIUGUIPKRLHP-UHFFFAOYSA-N
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Description

4-Nitrophenol is a colorless to light yellow solid with no odor . It is an aromatic compound with the chemical formula C6H5NO3 . It contains both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring . The compound is also known as p-nitrophenol or 4-hydroxynitrobenzene .


Synthesis Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . Synthesis of various nanostructured materials and their use as catalyst for reduction of nitrophenol in presence of reducing agents have been discussed .


Molecular Structure Analysis

4-Nitrophenol is an aromatic compound with the chemical formula C6H5NO3 . It contains both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring . The 4-Nitrophenol molecule contains a total of 15 bonds . There are 10 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 aromatic hydroxyl .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . One of the most common reactions of 4-nitrophenol is reduction of the nitro group to amine . 4-nitrophenol can be reduced to 4-aminophenol under a variety of conditions .


Physical And Chemical Properties Analysis

4-Nitrophenol is a colorless to light yellow solid with no odor . The chemical formula for 4-nitrophenol is C6H5NO3, and the molecular weight is 139.11 g/mol . The vapor pressure for 4-nitrophenol is 0.0003 mm Hg at 30 °C, and it has a log octanol/water partition coefficient (log Kow) of 1.91 .

Scientific Research Applications

1. Environmental Impact and Biodegradation

4-Nitrophenol (4-NP) is recognized as an environmental contaminant primarily used in manufacturing medicines and pesticides. Research has focused on its removal and degradation in various environmental settings. For instance, a study by Kitagawa, Kimura, & Kamagata (2004) identified a novel 4-NP degradation gene cluster in Rhodococcus opacus SAO101, a gram-positive bacterium, playing a crucial role in 4-NP mineralization. Another study by Tomei & Annesini (2005) explored 4-NP removal in a lab-scale sequential batch reactor, finding high removal efficiency when 4-NP was the sole carbon source.

2. Detection and Sensing Applications

4-NP has been used to develop various chemical sensors. Rahman et al. (2013) Rahman et al. created chemo-sensors based on low-dimensional codoped Mn2O3-ZnO nanoparticles for detecting 4-NP. He et al. (2019) He et al. developed a voltammetric sensor for the sensitive detection of 4-NP at nanomolar levels using graphene and acetylene black paste hybridized electrodes.

3. Catalytic Reduction and Nanomaterials

Research has also explored the use of 4-NP in studying the catalytic reduction of nitro compounds, a crucial process in the creation of amines. For instance, Balasubramanian et al. (2019) reported a high sensitive electrochemical sensor for 4-NP using novel sheet-like CoMnO3 nanocatalysts. Din et al. (2020) Din et al. critically reviewed various nanocatalytic systems used for the reduction of nitrophenols, including 4-NP.

4. Analytical Methods in Pharmacology

In pharmacological research, 4-NP has been employed as a model substrate to study drug metabolism. Almási et al. (2006) Almási, Fischer, & Perjési developed an ion-pair HPLC method for the simultaneous quantitation of 4-nitrophenol and its conjugates, highlighting its significance in studying conjugative drug metabolism.

5. Influence on Anaerobic Systems

The impact of nitrophenols, including 4-NP, on anaerobic systems has been a subject of study due to their widespread use in industries. Haghighi Podeh and Bhattacharya (1995) Haghighi Podeh & Bhattacharya focused on the effects of nitrophenols on acetate-utilizing methanogenic systems, providing insights into their toxicity and removal in such environments.

Safety And Hazards

4-Nitrophenol is used to manufacture drugs, fungicides, insecticides, and dyes and to darken leather . Acute (short-term) inhalation or ingestion of 4-nitrophenol in humans causes headaches, drowsiness, nausea, and cyanosis (blue color in lips, ears, and fingernails) .

Future Directions

The basic perceptions of the green synthesis of metal nanoparticles and their supported-catalyst-based reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) are being focused on . The mechanisms for the formation of these nanoparticles and the catalytic reduction of 4-NP are being discussed .

properties

IUPAC Name

4-nitrophenol
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InChI

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H
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InChI Key

BTJIUGUIPKRLHP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])O
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Molecular Formula

C6H5NO3
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Related CAS

22098-38-0 (mercury(2+) salt), 57936-22-8 (tin(2+) salt), 64047-79-6 (aluminum salt), 64047-80-9 (iron(3+) salt), 64047-81-0 (magnesium salt), 64047-82-1 (tin(4+) salt), 64047-83-2 (zinc salt), 64070-86-6 (manganese(2+) salt), 824-78-2 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID0021834
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Molecular Weight

139.11 g/mol
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Physical Description

4-nitrophenol appears as a white to light yellow crystalline solid. Contact may severely irritate skin and eyes. Poisonous by ingestion and moderately toxic by skin contact., Colorless to slightly yellow crystals; [HSDB], Solid, COLOURLESS-TO-PALE-YELLOW CRYSTALS., A white to light yellow crystalline solid.
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Boiling Point

534 °F at 760 mmHg (Decomposes) (NTP, 1992), 279 °C (Decomposes), 534 °F
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Flash Point

377 °F (NTP, 1992), 377 °F, 169 °C
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Solubility in water, 269,000 mg/L at 90 °C, Freely soluble in alcohol, chloroform, ether; soluble in solution of fixed alkali hydroxides and carbonates, Very soluble in ethanol, ether, and acetone, In water, 32.8 g/L at 40 °C, In water, 10,000 mg/L at 15 °C; 16,000 ng/L at 25 °C, In water, 15,600 mg/L at 25 °C, 11.6 mg/mL, Solubility in water, g/100ml at 20 °C: 1.24
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Density

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.479 g/cu cm at 20 °C, 1.5 g/cm³, 1.48
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Vapor Density

1.244 at 149 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.244 at 149 °F
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Vapor Pressure

1 mmHg at 68 °F ; 18.7 mmHg at 367 °F; 2.2 mmHg at 295 °F (NTP, 1992), 0.0000979 [mmHg], 9.79X10-5 mm Hg at 20 °C; 5X10-4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 0.0032, 1 mmHg
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Mechanism of Action

The effects of phenobarbital treatment on the biotransformation of parathion by intact mouse liver were investigated, and the subsequent effect of phenobarbital on the acute toxicity of parathion were examined. Daily intraperitoneal treatment of male Hla(SW)BR Swiss Webster mice with 80 mg/kg phenobarbital for 4 days induced hepatic cytochrome p450 content, as well as hepatic oxidative activation and oxidative detoxification of parathion, while antagonizing the acute toxicity of parathion without directly affecting tissue cholinesterase activities. Perfusion of mouse livers from control and phenobarbital treated mice resulted in the generation of paraoxon, p-nitrophenol, and p-nitrophenyl sulfate, and p-nitrophenyl glucuronide; phenobarbital increased production of p-nitrophenol, p-nitrophenyl glucuronide, and p-nitrophenyl sulfate from livers perfused with parathion but had no effect on the production of paraoxon., Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol.
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Product Name

4-Nitrophenol

Color/Form

Colorless to slightly yellow crystals, YELLOW TO BROWN SOLID

CAS RN

100-02-7
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Melting Point

235 to 239 °F (Sublimes) (NTP, 1992), 113-114 °C, 113.8 °C, 111-116 °C, 235-239 °F (sublimes)
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Synthesis routes and methods I

Procedure details

The 4-nitro-2-hydroxymethylphenol is then converted to a 2-halomethyl-4-nitrophenol via a mild halogenation reaction such as a thionyl chloride in THF or is produced directly from 4-nitrophenol in a solution of concentrated HCl, a catalytic amount of H2SO4 and formaldehyde dimethylacetal solution by bubbling gaseous HCl through the solution at about 50 to 80° C. (preferably 70° C.) until a thick white precipitate is formed. The thionyl chloride conversion of the 2-hydroxymethyl group is shown process is shown as follows:
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2-halomethyl-4-nitrophenol
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Synthesis routes and methods II

Procedure details

Substrate stock solutions were prepared by dissolving ˜50 mg BAPNA or suc-AAPF-PNP in DMSO; these stock solutions were then diluted with DMSO and 0.1 M TRIS/HCl buffer (pH 7.4) to provide substrate solutions of various concentrations (final concentration of DMSO in each substrate solution was 15% v/v). A measured quantity of particles; 30-100 mg, were placed in a microcentrifuge tube, 1.3 ml of substrate solution was added, and the mixture was bath-sonicated to completely disperse the particles. The mixture was then placed in a water bath at 30° C. for 5-6 hours, with additional agitation provided every 45-60 minutes. The mixture was then removed from the water bath and centrifuged at 14,000 rpm for 30 minutes. The reaction time was measured from initial sonication to the beginning of centrifugation. Catalytic activity was determined from the increase in free p-nitrophenol concentration, measured by UV/VIS spectroscopy at 410 nm with an extinction coefficient of 8500 M−1 cm−1. The measured absorbance was compared to that of the substrate solution at 410 nm and from the absorbance due to light scattering of the particle dispersion of particles in 0.1 M Tris buffer (prepared identically as above) at 410 nm. These contributions to the absorbance were subtracted from the total absorbance at 410 nm to obtain the absorbance due to free p-nitrophenol. Each data point was calculated based on the average of 3 to 7 trials.
Name
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
suc-AAPF
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

A p-nitrophenylacetate stock solution is made by dissolving p-nitrophenylacetate in dimethylsulfoxide (DMSO) to constitute a 0.1 M solution. Before assay, a sample of the stock solution is diluted 100-fold in 50 mM sodium acetate pH 5.0 to make a 1 mM solution. A 100 μl volume of 1 mM p-nitrophenylacetate is mixed with each dilution of the enzyme and then incubated at 25° C. for 10 minutes. Substrate alone, enzyme alone, and buffer alone are run as controls. p-Nitrophenol standard solutions of 0.25, 0.2, 0.1, 0.05, and 0.02 mM are prepared by diluting a 10 mM stock solution in 50 mM sodium acetate pH 5.0. At 10 minutes, 50 μl of 1.0 M Tris-HCl pH 8.0 buffer is added to each well (including samples, substrate control, enzyme control, reagent control, and standards), mixed, and the absorbance at 405 nm immediately measured on e.g. a SPECTRAMAX™ 340 PC plate reader (Molecular Devices, Sunnyvale, Calif., USA). One unit of acetyl xylan esterase activity is defined as the amount of enzyme capable of releasing 1 μmole of p-nitrophenolate anion per minute at pH 5, 25° C.
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[Compound]
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solution
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Six
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0 (± 1) mol
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reactant
Reaction Step Seven
Quantity
50 μL
Type
reactant
Reaction Step Eight
[Compound]
Name
acetyl xylan
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

Paraoxon, when placed in an appropriately buffered methanol solution containing La3+ ions held in a sspH region between 7 and 11, underwent rapid methanolysis at ambient temperature to produce diethyl methyl phosphate and p-nitrophenol. A detailed reaction scheme is given in Scheme 1.
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Synthesis routes and methods V

Procedure details

To develop color in the two detection systems, coverslips with bound conjugates were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5) and the phosphatase reaction was developed in this buffer containing 40 mM of nitroblue tetrazolium and 40 mM 5-bromo-4-chloro-3 indolyl phosphate (alternatively, it may be possible to utilize the chromogenic phosphatase substrate p-nitrophenyl phosphate which can be enzymatically cleaved by alkaline phosphatase to yield soluble colored p-nitrophenol). Slides were monitored microscopically for the deposition of a purple reaction product at incorporation sites and the reaction was stopped prior to overdevelopment (5-60 minutes) by immersion in stop buffer (10 mM Tris-HCl, 5 mM EDTA; pH 8.0). Coverslips were air dried and mounted onto slides with Permount for evaluation and photomicroscopy.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrophenol
Reactant of Route 2
Reactant of Route 2
4-Nitrophenol
Reactant of Route 3
4-Nitrophenol
Reactant of Route 4
4-Nitrophenol
Reactant of Route 5
4-Nitrophenol
Reactant of Route 6
4-Nitrophenol

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